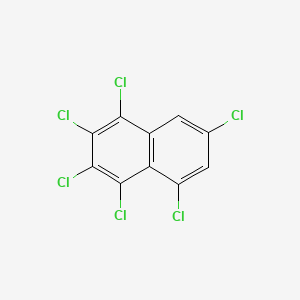

1,2,3,4,5,7-Hexachloronaphthalene

Übersicht

Beschreibung

1,2,3,4,5,7-Hexachloronaphthalene is a chemical compound with the molecular formula C10H2Cl6 . It is a type of polychlorinated naphthalene (PCN), which is a group of 75 chlorinated naphthalenes that are structurally similar to PCBs .

Synthesis Analysis

This compound has been synthesized via reductive dehalogenation of octachloronaphthalene by lithium aluminium hydride . The reduction proceeds via the substitution of one of the chlorine atoms in an alpha-position and the formation of 1,2,3,4,5,6,7-heptachloronaphthalene .

Molecular Structure Analysis

The molecular structure of this compound was determined by single crystal X-ray diffraction methods . The compounds crystallize in the space group P21/c .

Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 393.9±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 73.5±0.3 cm³ . It has no H bond acceptors or donors, and no freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Gas Chromatographic Isolation

1,2,3,4,5,7-Hexachloronaphthalene (HxCN) has been studied for its isolation using gas chromatography. Imagawa and Yamashita (1997) achieved the separation of two pairs of HxCN isomers using GC columns with χyclodextrin and β-cyclodextrin as stationary phases. This method enabled the quantification of individual hexachloronaphthalene isomers, showing the potential for detailed analysis of this compound (Imagawa & Yamashita, 1997).

Synthesis and Characterization

Research has been conducted on the synthesis of HxCN. Haglund and Bergman (1989) obtained 1,2,3,5,6,7-Hexachloronaphthalene and 1,2,3,4,5,6,7-heptachloronaphthalene through the reduction of decachloro-1,4-dihydronaphthalene, contributing to the understanding of the chemical synthesis of these compounds (Haglund & Bergman, 1989).

Environmental and Biological Impact

Hexachloronaphthalene has been identified as a contaminant with significant environmental and biological impacts. Asplund et al. (1994) showed its selective retention in the liver of rats and its appearance in wildlife, suggesting its potential bioaccumulative nature and environmental persistence (Asplund, Jakobsson, Haglund, & Bergman, 1994).

Neurotoxicity Studies

Hexachloronaphthalene's potential neurotoxic effects have been explored. Lisek et al. (2020) studied its impact on neuronal in vitro models, indicating that it may lead to neurotoxicity via mitochondrial-dependent mechanisms involving the production of reactive oxygen species (Lisek et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2,3,4,5,7-hexachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-3-1-4-6(5(12)2-3)8(14)10(16)9(15)7(4)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRNUKWDDYPZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218140 | |

| Record name | 1,2,3,4,5,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67922-27-4 | |

| Record name | Naphthalene, 1,2,3,4,5,7-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

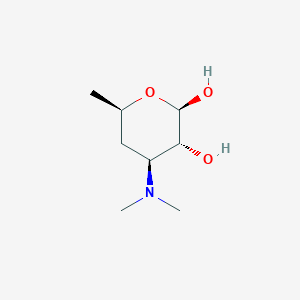

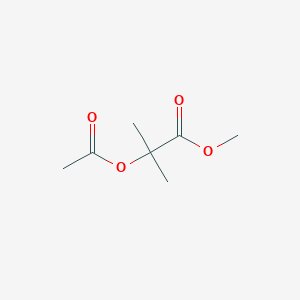

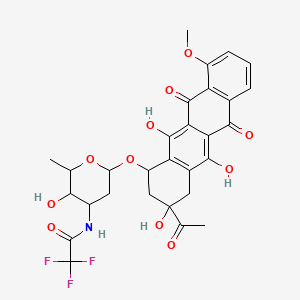

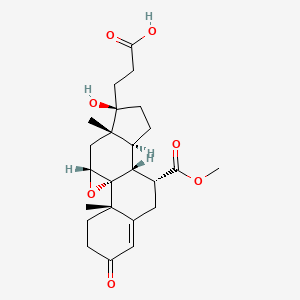

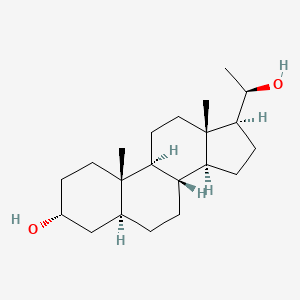

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)